2-chloro-N-(3-cyanophenyl)propanamide
Description
2-Chloro-N-(3-cyanophenyl)propanamide is a chloro-substituted propanamide derivative featuring a 3-cyanophenyl group attached to the amide nitrogen. Propanamide derivatives are critical intermediates in synthesizing active pharmaceutical ingredients (APIs) and biologically active molecules due to their versatility in forming amide bonds and accommodating diverse substituents .
Properties
IUPAC Name |
2-chloro-N-(3-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-3-8(5-9)6-12/h2-5,7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHDBTSQPVQVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-cyanophenyl)propanamide typically involves the reaction of 3-cyanobenzylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of 2-chloro-N-(3-cyanophenyl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(3-cyanophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The cyanophenyl group can be reduced to an amine.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Often performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Yield substituted derivatives of the original compound.
Reduction Reactions: Produce amine derivatives.
Hydrolysis: Results in the formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(3-cyanophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyanophenyl)propanamide involves its interaction with specific molecular targets. The chloro and cyanophenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key differences between 2-chloro-N-(3-cyanophenyl)propanamide and its analogs, focusing on substituent effects, physicochemical properties, and applications:
Table 1: Comparative Analysis of Propanamide Derivatives
*Calculated molecular weight based on formula C₁₀H₉ClN₂O.
Key Observations
Substituent Effects on Reactivity and Solubility: The 4-methylphenyl group in CNMP improves crystallinity, enabling efficient continuous processing in toluene . Thiazolyl substituents introduce heterocyclic diversity, which can modulate solubility and metabolic stability .
Biological Activity: The 6-cyanopyridin-3-yl analog demonstrates mTOR inhibition, suggesting that cyano groups in specific positions may target autophagy pathways .
Synthetic Utility :
- CNMP’s synthesis via continuous MSMPR crystallization highlights its industrial relevance, contrasting with batch methods used for other derivatives .
- The Schotten-Baumann reaction is a common amidation strategy for these compounds, though yields vary with substituent steric and electronic effects .
Biological Activity
2-Chloro-N-(3-cyanophenyl)propanamide is an organic compound with the molecular formula C10H9ClN2O. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of 2-chloro-N-(3-cyanophenyl)propanamide includes a chloro group, a cyanophenyl group, and a propanamide moiety. These features contribute to its unique reactivity and biological profile.
- IUPAC Name : 2-chloro-N-(3-cyanophenyl)propanamide
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 202.64 g/mol
The biological activity of 2-chloro-N-(3-cyanophenyl)propanamide is attributed to its interaction with specific molecular targets. The chloro and cyanophenyl groups are significant for its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate enzymatic activity, leading to diverse biological effects, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-N-(3-cyanophenyl)propanamide exhibit promising antimicrobial activities. For instance, studies have shown that derivatives with similar structures demonstrate moderate to good activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) :
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, although specific EC50 values for this compound are still under investigation.
Case Studies and Research Findings
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Study on Antiparasitic Activity :
A study evaluated the antiparasitic activity of derivatives including 2-chloro-N-(3-cyanophenyl)propanamide against Plasmodium falciparum. The results indicated significant activity with varying EC50 values depending on structural modifications .Compound Pf EC50 (µM) HepG2 EC50 (µM) Parent Compound TBD TBD Analog A 0.27 (0.03) >40 Analog B 0.36 (0.10) >40 -
Structural Activity Relationship (SAR) :
An SAR study revealed that modifications to the aryl ring significantly influenced the biological activity of related compounds. For example, the presence of halogen substituents enhanced potency against P. falciparum, while larger hydrophobic groups diminished activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
